Jatrophane 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

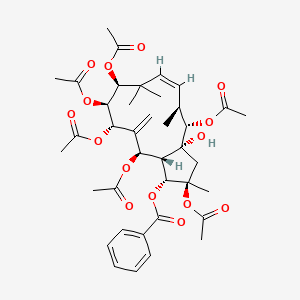

C39H50O15 |

|---|---|

Molecular Weight |

758.8 g/mol |

IUPAC Name |

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |

InChI |

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17-/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 |

InChI Key |

AHHKCKIAGSAXCR-VPUCJFPDSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Nature's Intricacies: A Technical Guide to Jatrophane Diterpenes from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the most diverse groups of flowering plants, is a rich reservoir of structurally complex and biologically active secondary metabolites. Among these, jatrophane diterpenes and their derivatives stand out for their unique chemical architectures and promising pharmacological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the methodologies employed in the isolation of jatrophane diterpenes, presenting detailed experimental protocols and quantitative data to aid researchers in this challenging yet rewarding field of natural product chemistry.

The Isolation Workflow: A Step-by-Step Approach

The isolation of jatrophane diterpenes from Euphorbia species is a multi-step process that begins with the collection and preparation of plant material and culminates in the purification of individual compounds. The general workflow involves extraction, fractionation, and purification, each step requiring careful optimization to maximize yield and purity.

Experimental Protocols

Plant Material Collection and Preparation

The choice of plant part (e.g., whole plant, roots, latex) is crucial as the distribution of jatrophane diterpenes can vary significantly.[1] Proper identification of the plant species is paramount to ensure the reproducibility of the study. Once collected, the plant material is typically air-dried to reduce moisture content and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to extraction with organic solvents to isolate the desired compounds. The choice of solvent is critical and is often determined by the polarity of the target jatrophane diterpenes.

Protocol: Methanol (B129727) Extraction of Euphorbia peplus [4]

-

Maceration: The air-dried and powdered whole plants of E. peplus (150 kg) are extracted with methanol (3 x 300 L) at room temperature.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract (3.0 kg).

Protocol: Chloroform (B151607) Extraction of Euphorbia platyphyllos

-

Extraction: Dried, ground whole plants of E. platyphyllos (131.6 g) are extracted with chloroform.

-

Concentration: The solvent is evaporated to yield a crude residue (6.61 g).

| Plant Species | Plant Part | Extraction Solvent | Plant Material (g) | Crude Extract (g) | Yield (%) | Reference |

| Euphorbia peplus | Whole Plant | Methanol | 150,000 | 3,000 | 2.0 | |

| Euphorbia platyphyllos | Whole Plant | Chloroform | 131.6 | 6.61 | 5.02 | |

| Euphorbia nicaeensis | Roots | Methanol | - | 25 | - |

Table 1: Comparison of Extraction Parameters from Different Euphorbia Species.

Fractionation

The crude extract, a complex mixture of various phytochemicals, is then subjected to fractionation to separate the jatrophane diterpenes from other compound classes. This is typically achieved using various chromatographic techniques.

Protocol: Fractionation of E. peplus Methanol Extract

-

Silica (B1680970) Gel Column Chromatography: The crude methanol extract (3.0 kg) is applied to a silica gel column and eluted with a gradient of petroleum ether/ethyl acetate (B1210297) (100:1 to 0:1, v/v) to obtain four main fractions (F1-F4).

-

MCI Gel Column Chromatography: Fraction F2 (800 g) is further separated on a MCI gel column using a methanol/water gradient (4:6 to 9:1, v/v) to yield fifteen sub-fractions (F2-1–F2-15).

Protocol: Fractionation of E. platyphyllos Chloroform Extract

-

Polyamide Column Chromatography: The crude chloroform extract (6.61 g) is fractionated on a polyamide column using a methanol/water (3:2) mixture.

| Technique | Stationary Phase | Mobile Phase (Gradient) | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1 to 0:1) | |

| Column Chromatography | MCI Gel | Methanol / Water (4:6 to 9:1) | |

| Column Chromatography | Polyamide | Methanol / Water (3:2) | |

| Dry Flash Chromatography | Silica Gel | Petroleum Ether / Acetone (10:0 to 1:9) |

Table 2: Chromatographic Techniques Used for Fractionation.

Purification

The diterpene-rich fractions obtained from the initial fractionation are further purified to isolate individual jatrophane diterpenes. This step often involves a combination of chromatographic methods, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Protocol: Purification of Jatrophanes from E. platyphyllos

-

Vacuum Liquid Chromatography (VLC): Fractions from polyamide column chromatography are subjected to VLC on silica gel.

-

Preparative Thin-Layer Chromatography (TLC): Further separation is achieved by preparative TLC on silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification is performed using normal-phase (NP) and reversed-phase (RP) HPLC to afford pure compounds.

Structural Diversity of Jatrophane Diterpenes

Jatrophane diterpenes possess a characteristic bicyclo[10.3.0]pentadecane skeleton. However, extensive structural diversity arises from variations in the degree and position of oxygenation, the nature of ester functionalities, and rearrangements of the core skeleton. This leads to a variety of related diterpenoid classes.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the molecular formula, while one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the connectivity and stereochemistry of the molecule. In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

This guide provides a foundational understanding of the techniques and methodologies involved in the isolation of jatrophane diterpenes from Euphorbia species. The detailed protocols and tabulated data serve as a practical resource for researchers embarking on the discovery and development of novel therapeutic agents from this fascinating class of natural products. The inherent complexity and structural diversity of these compounds underscore the importance of systematic and rigorous isolation strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Jatrophane Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids are a class of macrocyclic compounds characterized by a unique 5/12-membered bicyclic carbon skeleton.[1] First isolated from Jatropha gossypiifolia, these natural products have garnered significant interest in the scientific community due to their complex structures and broad spectrum of potent biological activities.[2] Found predominantly within the Euphorbiaceae family, these compounds exhibit promising therapeutic potential, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal properties.[2][3] This technical guide provides an in-depth overview of the natural sources of jatrophane diterpenoids, detailed experimental protocols for their isolation and characterization, a summary of their pharmacological activities, and a look into their mechanisms of action.

Principal Natural Sources

Jatrophane diterpenoids are primarily isolated from plants belonging to the Euphorbiaceae family.[3] This large family of flowering plants, commonly known as the spurge family, is a prolific producer of structurally diverse and biologically active diterpenoids. The main genera that serve as rich sources for these compounds are Euphorbia, Jatropha, and Pedilanthus.

The milky latex produced by many Euphorbiaceae species is a particularly concentrated source of these macrocyclic diterpenes. Investigations have also utilized whole plants, aerial parts, and roots for the isolation of these valuable compounds.

Table 1: Selected Natural Sources of Jatrophane Diterpenoids

| Family | Genus | Species | Plant Part Used | Examples of Isolated Jatrophanes | Reference(s) |

| Euphorbiaceae | Euphorbia | E. dendroides | Aerial Parts / Latex | Jatrophanes 1-6 | |

| Euphorbiaceae | Euphorbia | E. peplus | Whole Plant | Euphjatrophanes A-G, Euphpepluones G, K, L | |

| Euphorbiaceae | Euphorbia | E. helioscopia | Aerial Parts | Euphoheliphanes A-C | |

| Euphorbiaceae | Euphorbia | E. portlandica | Me(2)CO extracts | Portlandicine | |

| Euphorbiaceae | Euphorbia | E. segetalis | Me(2)CO extracts | Rearranged jatrophanes | |

| Euphorbiaceae | Euphorbia | E. platyphyllos | Whole Plant | Jatrophane polyesters 1-4 | |

| Euphorbiaceae | Jatropha | J. gossypiifolia | Not Specified | Jatrophone, Jatropholanes A-B | |

| Euphorbiaceae | Pedilanthus | P. tithymaloides | White Latex / Stem Bark | Poly-O-acylated jatrophanes 1-6, Pedilanins D-L |

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of jatrophane diterpenoids from their natural sources involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.

General Experimental Workflow

The process begins with the collection and preparation of plant material, followed by extraction and a series of chromatographic steps to isolate individual compounds. The structures of these pure compounds are then determined using advanced spectroscopic methods.

Caption: Generalized workflow for the isolation and structural elucidation of jatrophane diterpenoids.

Detailed Methodologies

-

Extraction: The dried and powdered plant material (e.g., aerial parts of Euphorbia helioscopia) is typically extracted with a solvent like 80% ethanol. The white latex from Pedilanthus tithymaloides is often extracted with dichloromethane (B109758) (CH2Cl2).

-

Chromatographic Separation: The resulting crude extract is subjected to various chromatographic techniques.

-

Column Chromatography (CC): This is the primary method for initial fractionation, often using silica (B1680970) gel as the stationary phase.

-

High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are crucial for the final purification of individual compounds.

-

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are performed to establish the compound's connectivity and relative stereochemistry.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous confirmation of the structure and absolute configuration.

-

Biological Activities and Therapeutic Potential

Jatrophane diterpenoids exhibit a wide array of significant biological activities, making them attractive candidates for drug discovery programs. Their complex structures provide a unique scaffold for interacting with various biological targets.

Multidrug Resistance (MDR) Reversal

One of the most notable activities of jatrophane diterpenoids is their ability to reverse multidrug resistance in cancer cells. MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).

-

Mechanism of Action: Jatrophanes act as powerful inhibitors of P-glycoprotein. By blocking the P-gp pump, they prevent the efflux of chemotherapeutic drugs from cancer cells, thereby restoring their cytotoxic efficacy. Compounds isolated from Euphorbia dendroides and Euphorbia portlandica have demonstrated strong reversal potential, with some being more active than the known resistance modifier verapamil (B1683045).

Caption: Mechanism of P-glycoprotein (P-gp) inhibition by jatrophane diterpenoids in MDR cancer cells.

Cytotoxic and Antitumor Activity

Many jatrophane diterpenoids display potent cytotoxic activity against various human cancer cell lines. The first jatrophane, jatrophone, was identified due to its significant antiproliferative effects.

-

Mechanism of Action: Jatrophone has been shown to inhibit the proliferation of doxorubicin-resistant breast cancer cells (MCF-7/ADR) by targeting the PI3K/Akt/NF-κB signaling pathway, which is crucial for tumor cell growth and survival.

Table 2: Summary of Biological Activities of Jatrophane Diterpenoids

| Biological Activity | Source Species / Compound | Key Findings | Reference(s) |

| MDR Reversal | Euphorbia dendroides, E. portlandica | Potent inhibition of P-glycoprotein, stronger than verapamil in some cases. | |

| Cytotoxic / Anticancer | Euphorbia helioscopia; Jatrophone | Exhibited cytotoxicity against renal cancer cell lines; Inhibits PI3K/Akt/NF-κB pathway. | |

| Antimalarial | Pedilanthus tithymaloides | Compounds 1 and 3-5 showed antiplasmodial activity with IC50 values of 3.4–4.4 µg/mL. | |

| Antituberculous | Pedilanthus tithymaloides | Active against Mycobacterium tuberculosis with MIC values from 12.5 to 100 µg/mL. | |

| Antiviral | General (Euphorbiaceae) | Reported activities include anti-HIV and anti-chikungunya virus effects. | |

| Autophagy Activation | Euphorbia peplus (Euphpepluone K) | Significantly activated autophagic flux and inhibited Tau pathology in cellular assays. |

Conclusion and Future Outlook

The Euphorbiaceae family, particularly the genera Euphorbia and Jatropha, stands out as a vast and valuable reservoir of jatrophane diterpenoids. These compounds possess remarkable structural diversity and a wide range of potent biological activities, with their ability to reverse multidrug resistance in cancer being of particular importance. The detailed protocols for their isolation and characterization provide a solid foundation for further research.

Future investigations should focus on:

-

Screening a wider range of Euphorbiaceae species to discover novel jatrophane structures.

-

Elucidating the structure-activity relationships (SARs) to guide the semi-synthesis of more potent and selective derivatives.

-

Conducting in-depth mechanistic studies and preclinical evaluations to translate the therapeutic potential of these compounds into clinical applications.

The continued exploration of these fascinating natural products holds significant promise for the development of new therapeutic agents to combat cancer, infectious diseases, and neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Jatrophane Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of jatrophane extracts, a class of diterpenoids predominantly found in the Euphorbiaceae family. These compounds have garnered significant interest in drug discovery due to their diverse and potent biological activities.[1][2][3] This document outlines the key biological activities of jatrophane extracts, presents quantitative data from various studies in a clear tabular format, provides detailed experimental protocols for essential screening assays, and illustrates relevant signaling pathways and experimental workflows using Graphviz diagrams.

Overview of Biological Activities

Jatrophane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, making them promising candidates for drug development.[1][2] Key activities that have been extensively investigated include:

-

Cytotoxic and Anticancer Activity: The first jatrophane-type diterpene, jatrophone, was identified for its significant antiproliferative effects against human tumor cell lines. Numerous subsequent studies have confirmed the cytotoxic potential of various jatrophane extracts and isolated compounds against a range of cancer cell lines.

-

Anti-inflammatory Activity: Jatrophane diterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Multidrug Resistance (MDR) Reversal: A significant and promising area of research is the ability of jatrophane diterpenes to reverse multidrug resistance in cancer cells. They have been shown to inhibit the function of P-glycoprotein (P-gp), an efflux pump that is a major contributor to MDR in cancer.

-

Antimicrobial Activity: Extracts and isolated compounds from Jatropha species have shown activity against various microbes, including bacteria and fungi.

-

Antiviral Activity: Certain jatrophane diterpenes have been reported to possess antiviral properties, including activity against HIV and chikungunya virus.

-

Lipid-Lowering Activity: Recent studies have indicated that jatrophane diterpenoids from Euphorbia helioscopia can improve the LDL-uptake rate in HepG2 cells, suggesting potential for the development of new lipid-lowering agents.

Data Presentation: Biological Activities of Jatrophane Extracts and Isolated Diterpenoids

The following tables summarize the quantitative data on the biological activities of various jatrophane extracts and their isolated compounds.

Table 1: Cytotoxic Activity of Jatrophane Diterpenoids

| Compound/Extract | Cell Line | IC50 (µM) | Source Plant | Reference |

| Euphornin | HeLa (cervical carcinoma) | 3.1 | E. helioscopia | |

| Euphornin | MDA-MB-231 (breast tumor) | 13.4 | E. helioscopia | |

| Jatrophane Diterpene (Compound 362) | HEK293 (human embryonic kidney) | 35 | E. guyoniana | |

| Guyonianin E | HEK293 (human embryonic kidney) | 70 | E. guyoniana | |

| Guyonianin F | HEK293 (human embryonic kidney) | 100 | E. guyoniana | |

| Jatrophane Diterpenoid (from E. lunulata) | MCF-7 (breast carcinoma) | 32.1 | E. lunulata | |

| Jatrophane Diterpenoid (from E. lunulata) | NCI-H460 (non-small cell lung carcinoma) | 58.2 | E. lunulata | |

| Jatrophone | MCF-7/ADR (doxorubicin-resistant breast cancer) | 1.8 | Jatropha and Euphorbia species | |

| Pubescenol | MCF-7 (breast carcinoma) | Moderate Inhibition | Euphorbia pubescens | |

| Pubescenol | NCI-H460 (non-small cell lung carcinoma) | Moderate Inhibition | Euphorbia pubescens | |

| Pubescenol | SF-268 (glioblastoma) | Moderate Inhibition | Euphorbia pubescens |

Table 2: Anti-inflammatory Activity of Jatrophane Diterpenoids

| Compound | Assay | Cell Line | IC50 (µM) | Source Plant | Reference |

| Jatrophane Diterpenoid (Compound 5) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Jatrophane Diterpenoid (Compound 8) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Jatrophane Diterpenoid (Compound 9) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Jatrophane Diterpenoid (Compound 10) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Jatrophane Diterpenoid (Compound 11) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Jatrophane Diterpenoid (Compound 13) | NO Production Inhibition | RAW264.7 | 16.86 - 32.49 | Jatropha curcas | |

| Euphthymifolol D (Compound 4) | NO Production Inhibition | BV-2 microglia | 63.3 | Euphorbia thymifolia |

Table 3: Antimicrobial Activity of Jatrophane Diterpenoids

| Compound/Extract | Microorganism | MIC (µg/mL) | Source Plant | Reference |

| Japodagrone | Bacillus subtilis | 12 (zone of inhibition in mm at 20 µ g/disk ) | Jatropha podagrica | |

| Jatrophane Diterpenes (Compounds 1, 3-5) | Mycobacterium tuberculosis | 12.5 - 100 | Jatropha podagrica |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of jatrophane extracts.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the jatrophane extracts or isolated compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the jatrophane extracts or compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Multidrug Resistance (MDR) Reversal Assay: P-glycoprotein (P-gp) Inhibition

This assay assesses the ability of a compound to inhibit the P-gp efflux pump, thereby increasing the intracellular accumulation of a fluorescent P-gp substrate like rhodamine 123.

Principle: P-gp actively transports various substrates, including the fluorescent dye rhodamine 123, out of the cell. Inhibitors of P-gp will block this efflux, leading to an increase in intracellular fluorescence.

Protocol:

-

Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its corresponding parental sensitive cell line (e.g., MCF-7).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound and Dye Incubation: Incubate the cells with various concentrations of the jatrophane compound and a fixed concentration of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the fold-increase in rhodamine 123 accumulation in the presence of the jatrophane compound compared to the untreated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the jatrophane extract or compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC.

-

Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar plate is the MBC.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by jatrophane diterpenoids and a general workflow for their biological activity screening.

PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone

Jatrophone has been shown to exert its cytotoxic effects in resistant breast cancer cells by down-regulating the PI3K/AKT/NF-κB signaling pathway.

ATR-Chk1 Signaling Pathway Inhibition

Certain jatrophane diterpenoids have been found to suppress the camptothecin (B557342) (CPT)-induced phosphorylation of Chk1, indicating an inhibition of the ATR-Chk1 DNA damage response pathway.

References

The Expanding Frontier of Jatrophane Scaffolds: A Technical Guide to Discovery and Application

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture and potent biological activities of jatrophane diterpenoids continue to captivate the scientific community, positioning them as promising scaffolds in drug discovery. These complex macrocyclic compounds, primarily isolated from the Euphorbiaceae and Thymelaeaceae families, have demonstrated a remarkable range of therapeutic potential, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal activities. This technical guide provides an in-depth overview of recent discoveries in jatrophane scaffolds, detailing experimental protocols, summarizing key quantitative data, and visualizing complex biological and experimental workflows.

Newly Discovered Jatrophane Scaffolds and Their Biological Activities

Recent phytochemical investigations into various plant species, particularly within the Euphorbia and Jatropha genera, have led to the isolation and characterization of a multitude of novel jatrophane diterpenoids. These discoveries have expanded the known chemical space of this class of compounds and have unveiled new structure-activity relationships.

Jatrophane diterpenes are characterized by a unique bicyclic or polycyclic carbon skeleton, often adorned with a variety of oxygen-containing functional groups and ester moieties. These structural variations are crucial to their diverse biological effects. For instance, many recently isolated jatrophanes have shown significant efficacy in reversing multidrug resistance in cancer cells, a major hurdle in chemotherapy.[1][2] This activity is often attributed to their ability to inhibit P-glycoprotein (P-gp), an ABC transporter responsible for effluxing chemotherapeutic agents from cancer cells.[3][4][5]

Furthermore, new jatrophane compounds have been identified as potent activators of autophagy, a cellular process critical for clearing damaged organelles and protein aggregates. This has significant implications for the development of therapies for neurodegenerative diseases. Other notable biological activities include anti-inflammatory and cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from recent studies on newly discovered jatrophane scaffolds, providing a comparative overview of their biological activities.

| Compound Name | Plant Source | Cytotoxic Activity (IC50, µM) | Cell Line | MDR Reversal Activity (Fold Reversal) | Reference |

| Euphosorophane F-M (1-8) | Euphorbia sororia | Low cytotoxicity | Multiple | Promising (compared to verapamil) | |

| Compound 6 | Jatropha curcas | Lower than verapamil | Not specified | Significant | |

| Jatrophane Derivatives (19, 25, 26) | Pedilanthus tithymaloides | Less than tariquidar | HepG2/ADR, MCF-7/ADR | Greater than tariquidar | |

| Helioscopnin A (1) | Euphorbia helioscopia | Not specified | HM Cherry-GFP-LC3 | Autophagy activation | |

| Euphjatrophanes A-G (1, 2, 4–8) | Euphorbia peplus | Not specified | HM Cherry-GFP-LC3 | Autophagy activation | |

| Jatrophone | Jatropha gossypiifolia | Low micromolar | MCF-7/ADR | Proliferation inhibition |

Experimental Protocols

The isolation and characterization of novel jatrophane scaffolds, along with the evaluation of their biological activity, involve a series of meticulous experimental procedures. The following sections detail the typical methodologies employed.

Extraction and Isolation of Jatrophane Diterpenoids

The general workflow for obtaining pure jatrophane compounds from plant material is outlined below.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemotaxonomy of Jatropha Species: A Comprehensive Guide to Diterpenoid Diversity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Jatropha, a member of the Euphorbiaceae family, encompasses approximately 175 species distributed throughout tropical and subtropical regions.[1][2] These plants are a prolific source of structurally diverse diterpenoids, a class of secondary metabolites that have garnered significant attention for their wide range of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] This technical guide provides an in-depth exploration of the chemotaxonomy of Jatropha species with a specific focus on their diterpene constituents. It summarizes the distribution of major diterpene classes across various species, details the experimental protocols for their extraction, isolation, and structural elucidation, and explores the key signaling pathways modulated by these bioactive compounds. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemotaxonomic Significance of Diterpenes in Jatropha

The diversity of diterpenoid skeletons found within the Jatropha genus serves as a valuable chemotaxonomic marker, aiding in the classification and differentiation of its species. To date, over 140 diterpenes have been identified from Jatropha species, belonging to at least 15 different scaffold types.[2] The presence and relative abundance of specific diterpene classes can vary significantly between species and even within different parts of the same plant, such as the roots, stems, leaves, and seeds.

Macrocyclic diterpenes are a predominant feature of the genus. The major classes of diterpenes isolated from Jatropha species include:

-

Jatrophanes: A characteristic group of macrocyclic diterpenes.

-

Lathyranes: Another significant class of macrocyclic diterpenes.

-

Rhamnofolanes: A class of diterpenoids with interesting biological activities.

-

Tiglianes: This class includes the well-known phorbol (B1677699) esters, which are potent protein kinase C (PKC) activators and are responsible for the toxicity of some Jatropha species.

-

Pimaranes: A group of tricyclic diterpenes.

-

Podocarpanes: Another class of tricyclic diterpenes.

The distribution of these diterpenoid types across different Jatropha species provides insights into their phylogenetic relationships and biosynthetic pathways.

Quantitative Distribution of Diterpenes in Jatropha Species

The following tables summarize the quantitative data available on the concentration, yield, and cytotoxic activity of representative diterpenes from various Jatropha species. This data is crucial for comparative analysis and for identifying promising species and compounds for further investigation.

Table 1: Concentration and Yield of Diterpenes in Jatropha Species

| Diterpene Class | Compound | Jatropha Species | Plant Part | Concentration/Yield | Reference(s) |

| Tiglianes | Phorbol Esters | J. curcas | Seed Oil | 0.23% - 1.58% | |

| Phorbol Esters | J. curcas | Seed Cake | 1.517 ± 0.120 mg/g | ||

| Phorbol Esters | J. curcas | Endotesta | Highest concentration among all tissues | ||

| Jatrophanes | Jatrophone | J. gossypiifolia | Stem Bark | - | |

| Rhamnofolanes | Curcusone B | J. curcas | Stem Bark | - | |

| Jatropholone A | J. curcas | Stem Bark | - | ||

| Lathyranes | Abiodone | J. gossypiifolia | Root Bark | - |

Table 2: Cytotoxic Activity of Diterpenes from Jatropha Species (IC₅₀ Values)

| Diterpene | Cell Line(s) | IC₅₀ (µM) | Jatropha Species Source | Reference(s) |

| Jatrophone | WiDr (colon adenocarcinoma) | 8.97 | J. gossypiifolia | |

| HeLa (cervical cancer) | 5.13 | J. gossypiifolia | ||

| MCF-7ADR (doxorubicin-resistant breast cancer) | 1.8 | J. gossypiifolia | ||

| Curcusone B | WiDr (colon adenocarcinoma) | 18.24 | J. curcas | |

| HeLa (cervical cancer) | 19.60 | J. curcas | ||

| KB, MCF-7, Hep3B, KKU-100 (various cancer lines) | 5.7 - 10.5 (for invasion) | J. curcas | ||

| Jatropholone A | WiDr (colon adenocarcinoma) | 15.20 | J. curcas | |

| HeLa (cervical cancer) | 36.15 | J. curcas | ||

| Jatrophacine | RAW 264.7 (macrophages, anti-inflammatory) | 0.53 | J. curcas | |

| Jatropodagin A | Saos-2 (osteosarcoma) | 8.08 | J. podagrica | |

| MG-63 (osteosarcoma) | 14.64 | J. podagrica | ||

| Jatrocurcasenone I | RAW 264.7 (macrophages, anti-inflammatory) | 7.71 | J. curcas |

Experimental Protocols

The isolation and characterization of diterpenes from Jatropha species involve a series of systematic experimental procedures.

Extraction

The initial step in isolating diterpenes is the extraction from plant material. The choice of solvent and method depends on the polarity of the target compounds.

-

Maceration: This is a common and straightforward method where the dried and powdered plant material is soaked in an organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) for an extended period (usually 24-72 hours) at room temperature.

-

Soxhlet Extraction: This continuous extraction method is more efficient than maceration and is suitable for less thermally labile compounds. The plant material is placed in a thimble and is continuously washed with a refluxing solvent.

-

Homogenizer-Assisted Extraction (HAE): This technique uses a high-speed homogenizer to disrupt the plant cells, increasing the efficiency of extraction into a solvent.

-

Supercritical Fluid Extraction (SFE): A more environmentally friendly "green" chemistry approach that utilizes supercritical CO2 as the solvent. This method is particularly useful for extracting non-polar compounds like phorbol esters.

Isolation and Purification

The crude extract obtained is a complex mixture of various compounds. Therefore, chromatographic techniques are employed for the isolation and purification of individual diterpenes.

-

Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. Silica gel is the most commonly used stationary phase. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methanol). For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is often used to separate fractions of increasing polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is used for the final purification of compounds from the fractions obtained from column chromatography. Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. A gradient elution program is typically developed at an analytical scale and then scaled up for preparative purification.

Structural Elucidation

The determination of the chemical structure of the isolated pure diterpenes is accomplished using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for determining the structure of organic molecules. A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Signaling Pathways Modulated by Jatropha Diterpenes

Several diterpenes from Jatropha species have been shown to exert their biological effects by modulating key cellular signaling pathways, making them interesting candidates for drug development.

Protein Kinase C (PKC) Activation by Phorbol Esters

Phorbol esters, a class of tigliane (B1223011) diterpenes found in some Jatropha species, are potent activators of Protein Kinase C (PKC). They mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and leading to its activation. Activated PKC then phosphorylates a wide range of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Inhibition of the PI3K/AKT/NF-κB Pathway by Jatrophone

Jatrophone, a jatrophane diterpene, has been shown to exhibit anticancer activity by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is often hyperactivated in cancer cells, promoting their survival and proliferation. Jatrophone's ability to down-regulate key components of this pathway leads to the induction of apoptosis in cancer cells.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and survival. Some diterpenes, through their activation of PKC, can indirectly influence the MAPK/ERK pathway. Phorbol ester-induced activation of PKC can lead to the subsequent activation of the Raf-MEK-ERK cascade, ultimately impacting gene expression and cell cycle progression.

Conclusion

The genus Jatropha represents a rich and diverse source of bioactive diterpenoids with significant potential for the development of new therapeutic agents. The chemotaxonomic distribution of these compounds provides a framework for identifying promising species for phytochemical investigation. The detailed experimental protocols outlined in this guide offer a practical resource for the extraction, isolation, and structural elucidation of these complex natural products. Furthermore, the elucidation of the signaling pathways modulated by Jatropha diterpenes is crucial for understanding their mechanisms of action and for guiding future drug development efforts. Continued research into the chemotaxonomy and biological activities of Jatropha diterpenes is warranted to fully exploit their therapeutic potential.

References

Initial Pharmacological Profiling of Jatrophone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophone (B1672808), a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated significant potential as an anticancer agent.[1][2][3] This technical guide provides a comprehensive overview of the initial pharmacological profiling of jatrophone, with a focus on its cytotoxic activity, mechanism of action, and the experimental methodologies used for its evaluation. Quantitative data from various studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Cytotoxic Activity

Jatrophone exhibits potent cytotoxic effects against a range of human cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1][3] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | 1.8 | |

| Hep G2 | Hepatocellular Carcinoma | 3.2 | |

| HeLa | Cervical Cancer | 5.13 | |

| WiDr | Colon Adenocarcinoma | 8.97 | |

| AGS | Stomach Cancer | 2.5 |

Table 1: Cytotoxic Activity of Jatrophone against Various Cancer Cell Lines. This table summarizes the IC50 values of jatrophone in different human cancer cell lines, demonstrating its broad-spectrum anticancer potential.

Mechanism of Action

The primary mechanism underlying the anticancer activity of jatrophone involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and drug resistance in many cancers. By downregulating the expression of key proteins in this cascade, jatrophone induces cell cycle arrest, apoptosis (programmed cell death), and autophagy (a cellular self-degradation process).

PI3K/Akt/NF-κB Signaling Pathway Inhibition

Jatrophone treatment has been shown to significantly decrease the expression levels of PI3K, phosphorylated Akt (p-AKT), and NF-κB in cancer cells. This inhibition disrupts the downstream signaling that promotes cancer cell survival and proliferation.

References

- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthetic Efforts Towards the Total Synthesis of Euphosalicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphosalicin (B1246864), a jatrophane diterpene isolated from Euphorbia salicifolia, represents a compelling target for total synthesis due to its unique molecular architecture and promising biological activities, including the potential to reverse multidrug resistance (MDR) in cancer cells.[1][2] Its complex structure, characterized by a bicyclic core containing a cyclopentane (B165970) fused to a 13-membered macrocycle and nine stereocenters, presents a significant synthetic challenge.[3] To date, the total synthesis of euphosalicin has not been achieved. However, extensive research has led to the successful construction of key fragments and advanced intermediates, providing a valuable roadmap for future endeavors.[4]

These application notes provide a detailed overview of the synthetic strategies, key experimental protocols, and associated data from the efforts to synthesize euphosalicin. The information is intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis and Strategic Overview

The primary synthetic challenge lies in the stereocontrolled construction of the densely functionalized bicyclic system. The retrosynthetic strategy hinges on the late-stage formation of the 13-membered macrocycle via a ring-closing metathesis (RCM).[3] The core bicyclic framework is disconnected into two main fragments: a highly substituted cyclopentane derivative and a northern fragment, which are coupled to form the RCM precursor.

A logical diagram of the general retrosynthetic approach is presented below.

References

Application Notes and Protocols for the Isolation of Jatrophanes Using Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of jatrophanes, a class of diterpenoids with significant biological activities, using various chromatographic techniques. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in the efficient purification of these complex natural products.

Introduction

Jatrophanes are macrocyclic diterpenes predominantly found in plants of the Euphorbiaceae family.[1][2] They exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversing properties, making them promising candidates for drug discovery programs.[1][2][3] The isolation of jatrophanes from complex plant extracts presents a significant challenge due to their structural diversity and the presence of numerous related analogues. Chromatographic techniques are indispensable for achieving the high degree of purity required for structural elucidation and biological evaluation.

This guide details a multi-step chromatographic workflow, from initial extraction to final purification, providing specific protocols and quantitative data where available.

Experimental Protocols

Plant Material Extraction

The initial step in isolating jatrophanes is the extraction from the plant matrix. Maceration is the most common method employed.

Protocol 1: General Extraction Procedure

-

Plant Material Preparation: Air-dry the plant material (e.g., whole plant, roots, latex) and grind it into a fine powder.

-

Solvent Extraction:

-

Perform maceration or percolation of the powdered plant material with a solvent mixture such as dichloromethane:acetone (2:1) at room temperature.

-

Alternatively, a chloroform (B151607) extract can be prepared. For Jatropha podagrica, methanol (B129727) extraction followed by liquid-liquid partitioning with hexane (B92381) and ethyl acetate (B1210297) has been used.

-

-

Concentration: Evaporate the solvent from the resulting extract under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.

Preliminary Fractionation and Defatting

Crude extracts often contain chlorophylls (B1240455) and fats that can interfere with subsequent chromatographic steps. A defatting step is crucial for cleaner separation.

Protocol 2: Defatting of Crude Extract

-

Suspend the concentrated crude extract in a methanol:water (75:25) mixture.

-

Perform vacuum filtration using a Buchner funnel with an RP-18 adsorbent or silica (B1680970) gel impregnated with paraffin (B1166041) (15%).

-

Elute with methanol:water (75:25) to remove fats and chlorophylls, yielding a defatted fraction rich in diterpenoids.

Column Chromatography (CC)

Column chromatography is the primary technique for the initial separation of jatrophanes from the defatted extract. A series of columns with different stationary phases may be required for effective purification.

Protocol 3: Multi-step Column Chromatography

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, 6:4 ratios) or another suitable solvent like acetone.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Polyamide Column Chromatography:

-

Stationary Phase: Polyamide-6.

-

Mobile Phase: A gradient of methanol:water (e.g., 1:3, 3:1, 4:1, 1:0).

-

Application: This step is often used after initial fractionation to further separate diterpenoid-rich fractions.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of hexane:acetone:methanol (30:10:60) is effective for removing remaining chlorophyll (B73375) and other unwanted materials.

-

Purpose: This size-exclusion chromatography step helps in gaining crude diterpenoidal subfractions.

-

Thin Layer Chromatography (TLC) for Monitoring

TLC is an essential tool for monitoring the separation process at each stage of column chromatography.

Protocol 4: TLC Analysis

-

Plates: Use pre-coated silica gel F254 plates.

-

Mobile Phases:

-

Hexane:acetone (e.g., 6:4 or 7:3).

-

Chloroform:acetone (19:1).

-

Cyclohexane:ethyl acetate:ethanol (60:30:1).

-

-

Visualization:

-

Visualize spots under UV light.

-

Spray with a visualizing agent such as concentrated sulfuric acid or 1% cerium sulfate (B86663) in 10% sulfuric acid, followed by heating at approximately 105°C. Jatrophane polyesters typically appear as dark brown spots.

-

High-Performance Liquid Chromatography (HPLC) for Final Purification

For the final purification of isolated fractions to obtain pure jatrophanes, both normal-phase (NP) and reversed-phase (RP) HPLC are employed.

Protocol 5: HPLC Purification

-

Normal-Phase HPLC (NP-HPLC):

-

Column: Silica-based column.

-

Mobile Phase: Non-polar solvents like hexane with a polar modifier like ethyl acetate or isopropanol.

-

-

Reversed-Phase HPLC (RP-HPLC):

-

Column: C18 or other suitable reversed-phase columns (e.g., AccQ-Tag).

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: UV detection, typically at 254 nm.

-

Data Presentation

The following tables summarize typical chromatographic conditions used for the isolation and analysis of jatrophanes.

Table 1: Column Chromatography Conditions for Jatrophane Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |

| Column Chromatography (CC) | Silica Gel | Gradient of Hexane:Ethyl Acetate | Initial fractionation of crude extract | |

| Polyamide CC | Polyamide-6 | Gradient of Methanol:Water | Further separation of fractions | |

| Size-Exclusion CC | Sephadex LH-20 | Hexane:Acetone:Methanol (30:10:60) | Removal of chlorophyll and impurities | |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Not specified | Fractionation of extracts | |

| Reversed-Phase VLC | RP-18 | Isocratic Methanol-Water and Acetonitrile | Purification of fractions |

Table 2: HPLC Conditions for Jatrophane Analysis and Purification

| HPLC Mode | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

| Reversed-Phase | AccQ-Tag (C18) | Water-Acetonitrile Gradient (50% to 100% Acetonitrile) | 0.2 mL/min | UV at 254 nm | Analysis of Jatropha dioica extracts | |

| Normal-Phase | Silica | Not specified | Not specified | Not specified | Final purification | |

| Reversed-Phase | C18 | Not specified | Not specified | Not specified | Final purification |

Visualizations

Experimental Workflow for Jatrophane Isolation

The following diagram illustrates a typical multi-step workflow for the isolation of jatrophanes from a plant source.

Caption: A generalized workflow for the isolation of jatrophanes.

Logical Relationship of Chromatographic Techniques

This diagram shows the hierarchical and sequential relationship between the different chromatographic methods employed.

Caption: Hierarchy of chromatographic techniques in jatrophane isolation.

References

- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Jatrophane Diterpenes as P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbia and Jatropha plant genera, have emerged as a promising class of P-gp inhibitors.[1][2][3] These compounds have demonstrated the potential to reverse P-gp-mediated MDR, sensitizing resistant cancer cells to conventional chemotherapeutic agents.[4][5]

This document provides detailed application notes and experimental protocols for researchers interested in investigating the P-gp inhibitory activity of jatrophane diterpenes. It includes a summary of their activity, methodologies for key in vitro assays, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the P-glycoprotein inhibitory activity of various jatrophane diterpenes isolated from different plant sources. This data is crucial for comparing the potency of different compounds and for selecting appropriate candidates for further investigation.

Table 1: P-glycoprotein Inhibitory Activity and Cytotoxicity of Jatrophane Diterpenes

| Compound | Source Organism | Cell Line | IC50 (µM) for P-gp Inhibition | Cytotoxicity IC50 (µM) | Reference |

| Euphodendroidin D | Euphorbia dendroides | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) A by a factor of 2 | Not specified | |

| Compound 6 | Jatropha curcas | Not specified | Higher chemo reversal than verapamil | Lower toxicity than verapamil | |

| Compounds 19, 25, 26 | Pedilanthus tithymaloides | HepG2/ADR, MCF-7/ADR | Potent MDR modulators | Less cytotoxic than tariquidar | |

| Euphomelliferine (1) & Euphomelliferenes A (2) | Euphorbia mellifera | L5178Y MDR, COLO 320 | Significant dose-dependent MDR reversal | Did not induce apoptosis in COLO 320 | |

| Rearranged jatrophane 3 | Euphorbia segetalis | Mouse lymphoma cells | More active than verapamil | Not specified |

Table 2: Reversal of Multidrug Resistance by Jatrophane Diterpenes

| Compound/Extract | Source Organism | Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration | Reference |

| Jatrophane Diterpenoids | Euphorbia esula | MCF-7/ADR | RF: 2.3 to 12.9 | 10 µM | |

| Compound 9 | Euphorbia sororia | MCF-7/ADR | RF: 36.82, 20.59 | 10.0 µM | |

| Compounds 11, 12 | Euphorbia dendroides | NCI-H460/R | FAR: 3.0 to 3.2 | 20 µM | |

| Compounds 18, 19 | Euphorbia nicaeensis | NCI-H460/R, DLD1-TxR | FAR: 4.52 and 5.02 (NCI-H460/R), 5.89 and 4.39 (DLD1-TxR) | 5 µM | |

| Rearranged jatrophanes 37, 38 | Euphorbia portlandica | Mouse lymphoma cells | FAR: 40.3 and 30.7 | 40 µg/ml |

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes can inhibit P-glycoprotein through direct interaction with the transporter, affecting its conformation and ATP hydrolysis, thereby blocking drug efflux. Additionally, some jatrophane diterpenes have been shown to downregulate the expression of P-gp. One of the key signaling pathways involved in the regulation of P-gp expression is the PI3K/Akt/NF-κB pathway. Inhibition of this pathway can lead to a reduction in P-gp expression, contributing to the reversal of multidrug resistance.

References

- 1. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Jatrophane-Based Activators of Autophagy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging class of jatrophane diterpenoids as potent activators of autophagy. This document details their mechanism of action, presents available quantitative data, and offers detailed protocols for their experimental validation.

Introduction to Jatrophane-Based Autophagy Activators

Jatrophane diterpenoids, natural compounds predominantly isolated from plants of the Euphorbia genus, have recently garnered significant attention for their ability to induce autophagy.[1][2] Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Jatrophanes represent a promising new chemical scaffold for the development of therapeutic agents that can modulate this critical pathway.

Mechanism of Action

The primary mechanism by which many jatrophane diterpenoids activate autophagy is through the induction of lysosomal biogenesis.[1][3] This process is critical for the final stages of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their contents.

Some jatrophane-related compounds, like ingenol, are known to activate Protein Kinase C (PKC). This activation can, in turn, modulate the activity of key transcription factors involved in lysosomal biogenesis and autophagy. A proposed signaling pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression, and the inactivation of the transcriptional repressor ZKSCAN3.[4] However, it is important to note that not all autophagy-inducing jatrophanes may follow this exact pathway. For instance, the potent autophagy inducer euphopepluone K did not appear to directly interact with the C1B domain of PKC, suggesting alternative or downstream activation mechanisms may be involved.

Data Presentation: Efficacy of Jatrophane Diterpenoids

The following tables summarize the available quantitative data on the autophagy-inducing effects of specific jatrophane diterpenoids.

Table 1: Induction of Lysosomal Biogenesis by Jatrophane Diterpenoids from Euphorbia peplus

| Compound | Concentration | Treatment Time | Increase in LysoTracker Red Staining Intensity (%) |

| Euphopepluanone F (1) | 20 µM | 3 h | 141.3 |

| Euphopepluanone G (2) | 20 µM | 3 h | 151.7 |

| Euphopepluanone H (3) | 20 µM | 3 h | 136.4 |

| Euphopepluanone I (4) | 20 µM | 3 h | 130.1 |

Data from HeLa cells. LysoTracker Red staining intensity is a measure of acidic lysosomal compartments.

Table 2: Dose- and Time-Dependent Induction of Lysosomal Biogenesis by Euphopepluanone G (2)

| Concentration | 1 h (% Increase) | 3 h (% Increase) | 6 h (% Increase) |

| 10 µM | Data not available | Data not available | Data not available |

| 20 µM | Data not available | 151.7 | Data not available |

| 40 µM | Data not available | Data not available | >151.7 (Greatest increase observed) |

Data from HeLa cells. More specific quantitative values for the full dose- and time-course are needed for a complete dataset.

Table 3: Effect of Euphopepluanone G (2) on Lysosomal Gene Expression

| Gene | Fold Change in mRNA Expression |

| LAMP1 | Upregulated |

| CTSB | Upregulated |

| CTSA | Upregulated |

| ARSB | Upregulated |

| ATP6V0E1 | Upregulated |

Data from HeLa cells treated with 20 µM of Compound 2 for 3 hours. Specific fold-change values would enhance this dataset.

Table 4: Autophagic Flux Activation by Jatrophane Diterpenoids

| Compound | Cell Line | Assay | Result |

| Euphpepluone K | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly activated autophagic flux |

| Euphjatrophane H (1) | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased autophagic flux |

| Euphjatrophane L (12) | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased autophagic flux |

Quantitative fold-change data for the mCherry/GFP ratio would provide a more precise measure of autophagic flux activation.

Experimental Protocols

The following are detailed protocols for key experiments to assess the autophagy-inducing properties of jatrophane-based compounds.

Protocol 1: Assessment of Lysosomal Biogenesis using LysoTracker Red Staining

Objective: To quantify the increase in acidic lysosomal compartments as an indicator of lysosomal biogenesis.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Jatrophane compound stock solution (in DMSO)

-

LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Compound Treatment: The following day, treat the cells with the jatrophane compound at the desired concentrations (e.g., 10, 20, 40 µM) for various time points (e.g., 1, 3, 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., rapamycin).

-

LysoTracker Staining: 30 minutes before the end of the treatment period, add LysoTracker Red to the culture medium to a final concentration of 50-100 nM.

-

Incubation: Incubate the cells at 37°C for 30 minutes.

-

Washing: Gently wash the cells twice with pre-warmed PBS.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Add fresh PBS or imaging buffer to the wells and immediately visualize the cells using a fluorescence microscope with a TRITC/Rhodamine filter set. Capture images from multiple random fields for each condition.

-

Flow Cytometry: Detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity in the appropriate channel (e.g., PE-Texas Red).

-

-

Quantification:

-

Microscopy: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell.

-

Flow Cytometry: Determine the geometric mean fluorescence intensity of the cell population.

-

-

Data Normalization: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold increase.

Protocol 2: Monitoring Autophagic Flux with mCherry-GFP-LC3 Reporter Assay

Objective: To quantitatively measure the progression of autophagy from autophagosome formation to autolysosome degradation.

Materials:

-

Human microglia cells stably expressing mCherry-GFP-LC3 (HM-mCherry-GFP-LC3) or another suitable reporter cell line.

-

Complete growth medium.

-

Jatrophane compound stock solution (in DMSO).

-

Rapamycin (positive control for autophagy induction).

-

Bafilomycin A1 or Chloroquine (inhibitors of autophagosome-lysosome fusion).

-

Flow cytometer with blue (488 nm) and yellow/green (e.g., 561 nm) lasers.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed HM-mCherry-GFP-LC3 cells in a 12-well plate.

-

Compound Treatment: Treat cells with the jatrophane compound at various concentrations. Include the following controls:

-

Vehicle control (DMSO).

-

Positive control: Rapamycin (e.g., 100 nM).

-

Inhibitory control: Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) added for the last 2-4 hours of treatment with the jatrophane compound.

-

-

Incubation: Incubate for the desired time (e.g., 12-24 hours).

-

Cell Harvesting: Detach the cells with trypsin, wash with PBS, and resuspend in FACS buffer (PBS with 1-2% FBS).

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring both GFP (e.g., FITC channel) and mCherry (e.g., PE-Texas Red or similar channel) fluorescence for each cell.

-

Gate on single, live cells.

-

For each condition, determine the ratio of mCherry to GFP fluorescence intensity. An increase in the mCherry/GFP ratio indicates an increase in autophagic flux.

-

-

Fluorescence Microscopy (Optional):

-

Seed cells on coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides and visualize using a confocal microscope.

-

Autophagosomes will appear as yellow puncta (GFP and mCherry colocalization), while autolysosomes will appear as red puncta (mCherry only, as GFP is quenched in the acidic environment).

-

-

Data Analysis: Calculate the fold change in the mCherry/GFP ratio for treated cells relative to the vehicle control.

Protocol 3: Western Blot Analysis of LC3 Conversion

Objective: To detect the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) as a marker of autophagy induction.

Materials:

-

Cell line of interest.

-

Jatrophane compound stock solution (in DMSO).

-

RIPA buffer or other suitable lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels (e.g., 4-20% gradient).

-

PVDF membrane.

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the jatrophane compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.

-

Densitometry: Quantify the band intensities for LC3-II and β-actin using image analysis software. Normalize the LC3-II intensity to the β-actin intensity.

Visualizations

Signaling Pathway of Jatrophane-Induced Autophagy

References

- 1. researchgate.net [researchgate.net]

- 2. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

Jatrophane Diterpenes: Novel Therapeutic Leads for Tau-Related Neurodegeneration

Application Notes and Protocols for Researchers and Drug Development Professionals

The growing burden of neurodegenerative diseases, such as Alzheimer's disease, has intensified the search for novel therapeutic strategies. A key pathological hallmark of these diseases is the accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs) leading to neuronal dysfunction and death. Recent research has identified jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, as promising inhibitors of tau pathology. This document provides detailed application notes and experimental protocols based on current findings, intended to guide researchers in the investigation and development of jatrophane diterpenes as potential therapeutic agents.

Overview of Jatrophane Diterpenes and their Bioactivity

Jatrophane diterpenes are characterized by a complex bicyclic or tetracyclic carbon skeleton.[1][2] A study on jatrophane diterpenoids from Euphorbia peplus Linn. has demonstrated their potential to activate autophagy and subsequently inhibit tau pathology.[1][3][4] Among the isolated compounds, euphpepluone K has been identified as a significant activator of autophagic flux, a key cellular process for the degradation of misfolded proteins like tau.

Quantitative Data Summary

The following table summarizes the quantitative data on the bioactivity of jatrophane diterpenes in cellular models of tau pathology.

| Compound | Bioactivity | Cell Line | Assay | Key Findings | Reference |

| Euphpepluone K | Autophagy Activation | HM-mCherry-GFP-LC3 | Flow Cytometry | Significantly increased the percentage of autolysosomes, indicating activation of autophagic flux. | |

| Euphpepluone K | Tau Pathology Inhibition | U251-MAPT P301S | Western Blot | Decreased the levels of Tau P301S, a mutant form of tau associated with tauopathies. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of jatrophane diterpenes' effects on tau pathology.

Cell Culture and Treatment

-

HM-mCherry-GFP-LC3 Cells: Human microglia cells stably expressing the tandem fluorescent mCherry-GFP-LC3 protein are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. These cells are used to monitor autophagic flux.

-

U251-MAPT P301S Cells: Human glioblastoma cells stably overexpressing the P301S mutant of human tau protein are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. These cells serve as a model for studying the accumulation of pathological tau.

-